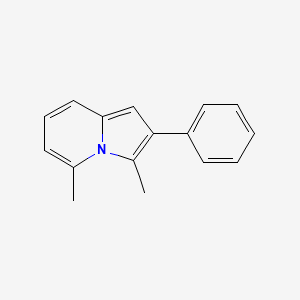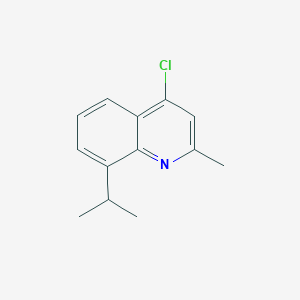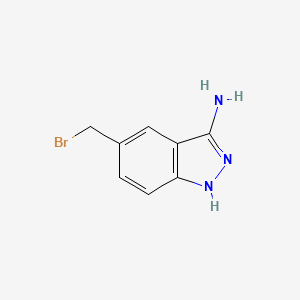
5-(bromomethyl)-1H-Indazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Bromomethyl)-1H-Indazol-3-amine is a chemical compound that belongs to the indazole family. Indazoles are heterocyclic aromatic organic compounds containing a fused benzene and pyrazole ring. The bromomethyl group attached to the indazole ring makes this compound particularly interesting for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(bromomethyl)-1H-Indazol-3-amine typically involves the bromination of a suitable indazole precursor. One common method is the bromination of 1H-indazole-3-amine using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds through a radical mechanism, leading to the selective bromination at the methyl position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of safer and more environmentally friendly brominating agents can be considered for large-scale production.
化学反応の分析
Types of Reactions
5-(Bromomethyl)-1H-Indazol-3-amine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the bromomethyl group can lead to the formation of the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Nucleophilic Substitution: Formation of substituted indazole derivatives.
Oxidation: Formation of indazole carboxylic acids or aldehydes.
Reduction: Formation of 5-methyl-1H-indazol-3-amine.
科学的研究の応用
5-(Bromomethyl)-1H-Indazol-3-amine has several applications in scientific research:
作用機序
The mechanism of action of 5-(bromomethyl)-1H-Indazol-3-amine depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The bromomethyl group can act as an electrophilic site, facilitating covalent binding to nucleophilic residues in proteins, thereby modulating their activity .
類似化合物との比較
Similar Compounds
5-Bromo-1H-indazole: Lacks the methylamine group, making it less reactive in certain nucleophilic substitution reactions.
5-(Chloromethyl)-1H-indazole: Similar reactivity but with different halogen properties, affecting its reactivity and applications.
5-Methyl-1H-indazole: Lacks the bromine atom, resulting in different chemical reactivity and biological activity.
Uniqueness
5-(Bromomethyl)-1H-Indazol-3-amine is unique due to the presence of both the bromomethyl and amine groups, which provide a versatile platform for various chemical modifications and biological interactions. This dual functionality makes it a valuable compound in synthetic chemistry and drug development .
特性
分子式 |
C8H8BrN3 |
|---|---|
分子量 |
226.07 g/mol |
IUPAC名 |
5-(bromomethyl)-1H-indazol-3-amine |
InChI |
InChI=1S/C8H8BrN3/c9-4-5-1-2-7-6(3-5)8(10)12-11-7/h1-3H,4H2,(H3,10,11,12) |
InChIキー |
XFVLHKYEBFACCV-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1CBr)C(=NN2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


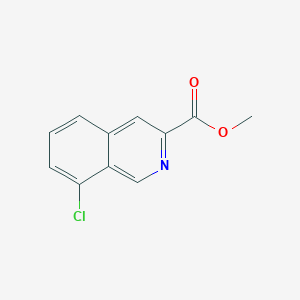
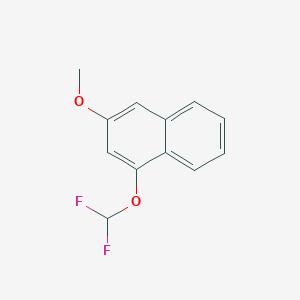

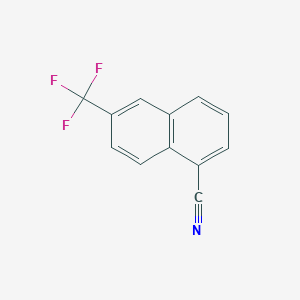
![Methyl 2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B11883944.png)

![1-(2-Methoxyethyl)-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B11883958.png)
![4-Phenoxybenzo[b]thiophene](/img/structure/B11883968.png)



